Methyl 3-oxo-2-propionylpentanoate

Vue d'ensemble

Description

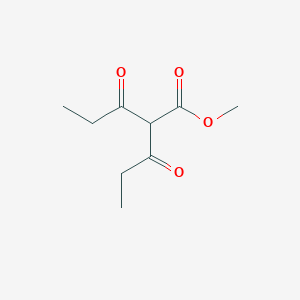

Methyl 3-oxo-2-propionylpentanoate is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Organic Synthesis and Chemical Reactions

Methyl-3-oxo-5'-(2',6',6'-trimethylcyclohex-2'-enyl and l'-enyl) pentanoates have been utilized in organic synthesis, demonstrating their role in Lewis acid (tin (IV) tetrachloride) and free radical (manganese (III) acetate) cyclization conditions. The reaction mechanisms and the structures of the products formed under these conditions have been studied, showcasing the chemical's versatility in organic synthesis (Colombo et al., 1990).

2. Biochemical Studies

Methyl 3-oxo-2-propionylpentanoate and related compounds have been investigated for their effects on biochemical pathways. One study explored the differential effects of 2-oxo acids on pyruvate utilization and fatty acid synthesis in rat brain, uncovering the competitive inhibition of enzymes such as pyruvate dehydrogenase and citrate synthase by specific 2-oxo acids (Clark & Land, 1974).

3. Catalysis and Chemical Production

In the field of catalysis, the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene, using methyl 3-pentenoate, has been studied. The process was enhanced using isoquinoline as a solvent, resulting in higher yields of the ester methyl 3-pentenoate. This study underscores the potential of this compound derivatives in catalytic processes for chemical production (Matsuda, 1973).

4. Medical and Biological Research

Significant insights have been gained into the biological and medical implications of this compound and its derivatives. For instance, the transamination of branched-chain 2-oxoacids, including derivatives of this compound, has been linked to GABA (gamma-aminobutyric acid) metabolism and insulin secretion in isolated islets, presenting a potential avenue for understanding metabolic disorders and developing therapeutic strategies (Pizarro-Delgado et al., 2009).

Safety and Hazards

“Methyl 3-oxo-2-propionylpentanoate” is associated with several hazard codes: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . It is recommended to handle this compound with protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

It’s generally understood that drugs and biochemicals exert their effects by interacting with cellular components, often proteins or enzymes .

Mode of Action

Typically, a compound interacts with its target to modulate its function, which can result in a variety of cellular responses .

Biochemical Pathways

The specific biochemical pathways influenced by Methyl 3-oxo-2-propionylpentanoate are currently unknown . Biochemical pathways are complex networks of chemical reactions that occur in a cell, and a compound can affect these pathways by interacting with one or more components of the pathway .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual elimination from the body .

Result of Action

The effects of a compound at the molecular and cellular level can include changes in gene expression, modulation of signal transduction pathways, or alterations in cellular metabolism .

Action Environment

Environmental factors can include pH, temperature, and the presence of other molecules, all of which can influence how a compound interacts with its target and exerts its effects .

Analyse Biochimique

Biochemical Properties

Methyl 3-oxo-2-propionylpentanoate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to be involved in reactions with enzymes such as caspases, which are crucial for apoptosis. Additionally, it interacts with proteins involved in the cytoskeleton, such as kinesin and integrin

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to impact the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It binds to specific sites on enzymes, altering their activity and leading to changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its effects on cellular function . Long-term studies in vitro and in vivo have demonstrated that the compound can have lasting effects on cellular processes, making it a valuable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on cellular function, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired outcomes without causing harm to the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions are important for understanding how the compound is localized and accumulated within specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications

Propriétés

IUPAC Name |

methyl 3-oxo-2-propanoylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-4-6(10)8(7(11)5-2)9(12)13-3/h8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOJPTQLMHDUJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C(=O)CC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618663 | |

| Record name | Methyl 3-oxo-2-propanoylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158511-22-9 | |

| Record name | Methyl 3-oxo-2-propanoylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)

![4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B1323337.png)